(2,6-Dichloro-benzyl)-ethyl-amine
Description
(2,6-Dichloro-benzyl)-ethyl-amine (CAS: 885280-60-4) is an organic compound with the molecular formula C₈H₉NCl₂ and a molecular weight of 190.07 g/mol. It consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, linked to an ethylamine group. This compound is primarily used as a chemical synthesis intermediate in pharmaceutical and biochemical research, with strict safety protocols for handling due to its reactive nature .
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZHVOMTEZNXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212127 | |
| Record name | Benzenemethanamine, 2,6-dichloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-62-3 | |
| Record name | 2,6-Dichloro-N-ethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2,6-dichloro-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2,6-dichloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to (2,6-Dichloro-benzyl)-ethyl-amine
Nucleophilic Substitution of 2,6-Dichloro-benzyl Chloride with Ethylamine
The most direct route involves the reaction of 2,6-dichloro-benzyl chloride with ethylamine via nucleophilic substitution. This method leverages the high electrophilicity of the benzyl chloride moiety, facilitated by electron-withdrawing chlorine substituents at the 2- and 6-positions.
Reaction Conditions and Optimization
- Catalyst and Solvent Systems : The synthesis of 2,6-dichloro-benzyl chloride, as detailed in, employs metal chloride catalysts (e.g., iron(III) chloride or copper(II) chloride) in solvents such as butanol or carbon tetrachloride under photolytic conditions. Chlorination of 2,6-dichlorotoluene at 60–120°C for 4–5 hours achieves yields exceeding 90% with 99% purity.
- Alkylation Step : Subsequent reaction with ethylamine (1.5–2.0 equivalents) in tetrahydrofuran (THF) or dichloromethane (DCM) at reflux (40–60°C) for 12–24 hours ensures mono-alkylation. Triethylamine (1.1 equivalents) is added to neutralize HCl byproducts.
Table 1: Optimization of Alkylation Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (THF) | Reflux, 24 h | 78 | 95 |
| Solvent (DCM) | RT, 48 h | 65 | 92 |
| Catalyst (None) | Reflux, 12 h | 72 | 94 |
| Catalyst (KI) | Reflux, 18 h | 85 | 97 |
The addition of potassium iodide (KI) as a catalyst enhances reactivity by generating a more nucleophilic ethylamine species through in situ formation of ethylammonium iodide.
Reductive Amination of 2,6-Dichloro-benzaldehyde
An alternative pathway involves reductive amination of 2,6-dichloro-benzaldehyde with ethylamine. This method circumvents the need for pre-synthesized benzyl chloride but requires additional steps to generate the aldehyde intermediate.
Synthesis of 2,6-Dichloro-benzaldehyde
- Oxidation of 2,6-Dichloro-benzyl Alcohol : The benzyl chloride intermediate from is hydrolyzed to 2,6-dichloro-benzyl alcohol using aqueous sodium hydroxide (10%) at 80°C for 2 hours. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM yields the aldehyde with 75–80% efficiency.
Reductive Amination Protocol
- Imine Formation : Equimolar quantities of 2,6-dichloro-benzaldehyde and ethylamine are stirred in methanol at 25°C for 6 hours, forming the corresponding imine.
- Reduction : Sodium cyanoborohydride (1.2 equivalents) is added, and the reaction proceeds at pH 5–6 (adjusted with acetic acid) for 12 hours. The product is isolated via extraction with ethyl acetate and purified by silica gel chromatography, achieving 70–75% yield.
Key Advantage : This method avoids handling hazardous chlorinated intermediates but introduces complexity through additional oxidation and reduction steps.
Critical Analysis of Methodologies
Comparative Efficiency and Scalability
- Nucleophilic Substitution : Superior yields (85%) and shorter reaction times (12–24 hours) make this method industrially favorable. However, it requires stringent control over stoichiometry to prevent di-alkylation.
- Reductive Amination : While safer for large-scale operations, the multi-step process and moderate yields (70–75%) limit its practicality.
Steric and Electronic Effects
The 2,6-dichloro substitution imposes significant steric hindrance, slowing nucleophilic attack in the alkylation route. Polar aprotic solvents (e.g., DMF) mitigate this by stabilizing transition states, as evidenced by a 15% yield increase compared to non-polar solvents.
Purification and Characterization
Isolation Techniques
Scientific Research Applications
(2,6-Dichloro-benzyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-benzyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,6- vs. 3,5-Dichloro Substitution
(3,5-Dichloro-phenyl)-ethyl-amine (CAS: 42266-02-4) shares the same molecular formula (C₈H₉NCl₂ ) but differs in the positions of chlorine atoms on the aromatic ring (3 and 5 instead of 2 and 6). This positional isomerism significantly alters electronic and steric properties:
- Electron-Withdrawing Effects : The 2,6-dichloro substitution creates a more electron-deficient aromatic system compared to 3,5-dichloro, influencing reactivity in nucleophilic or electrophilic reactions .
Table 1: Positional Isomer Comparison
| Property | (2,6-Dichloro-phenyl)-ethyl-amine | (3,5-Dichloro-phenyl)-ethyl-amine |
|---|---|---|
| CAS Number | 885280-60-4 | 42266-02-4 |
| Chlorine Positions | 2,6 | 3,5 |
| Molecular Weight | 190.07 g/mol | 190.07 g/mol |
| LogP (Predicted) | ~3.2* | ~2.8* |
| Applications | Research intermediate | Pharmaceutical intermediates |
*Predicted LogP values based on substituent electronegativity trends .
Substituent Variations: Ethylamine vs. Cyclopropylamine
Cyclopropyl-(2,6-dichloro-benzyl)-amine (CAS: 892569-22-1) replaces the ethyl group with a cyclopropyl ring. Key differences include:
- Molecular Weight : Increased to 216.11 g/mol (C₁₀H₁₁Cl₂N).
- Steric and Electronic Effects : The cyclopropyl group introduces ring strain and enhanced rigidity, which may improve metabolic stability in drug design compared to the flexible ethylamine chain .
- LogP : Higher predicted LogP (3.64 ) due to the hydrophobic cyclopropyl group, suggesting lower aqueous solubility than the ethylamine analogue .
Table 2: Substituent Group Comparison
| Property | (2,6-Dichloro-benzyl)-ethyl-amine | Cyclopropyl-(2,6-dichloro-benzyl)-amine |
|---|---|---|
| CAS Number | 885280-60-4 | 892569-22-1 |
| Substituent | Ethylamine | Cyclopropylamine |
| Molecular Weight | 190.07 g/mol | 216.11 g/mol |
| LogP | ~3.2 | 3.64 |
| Applications | Chemical intermediate | Potential CNS drug candidate |
Piperidine-Based Analogues
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride (CAS: 1261231-40-6) incorporates a piperidine ring, adding a basic nitrogen and bulky structure :
- Solubility : The hydrochloride salt form improves water solubility compared to the free base of this compound.
- Pharmacological Potential: Piperidine derivatives are common in neurotransmitter inhibitors, suggesting broader therapeutic applications .
Key Research Findings
- Electron-Withdrawing Effects: Studies correlate 2,6-dichloro substitution with reduced electron density on the aromatic ring, affecting NMR chemical shifts (e.g., ¹¹⁹Sn shifts in related organotin compounds) .
- Structural Optimization: Cyclopropyl and piperidine variants demonstrate how minor structural changes can enhance drug-like properties (e.g., metabolic stability, target affinity) .
Biological Activity
(2,6-Dichloro-benzyl)-ethyl-amine is a compound that has garnered attention in recent pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, focusing on its activity against various biological targets.
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of benzyl derivatives followed by amination processes. The synthetic pathway often includes:
- Chlorination : Utilizing reagents such as chlorine gas or chlorinating agents to introduce chlorine atoms at the 2 and 6 positions of the benzyl ring.
- Amination : Reacting the dichlorobenzyl compound with ethyl amine under controlled conditions to form the target compound.
The overall yield and purity of the product can be optimized through various reaction conditions, including temperature and solvent choice.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values suggest moderate cytotoxicity.
- Prostate Cancer (PC-3) : Effective in inhibiting cell growth.
Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| PC-3 | 30 |
| Caco-2 | 35 |
These findings suggest potential for further development as an anticancer agent.
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism; inhibition leads to reduced glucose absorption. The compound showed promising results with an IC50 value of approximately 40 µM, indicating potential in managing type 2 diabetes .
Table 2 lists enzyme inhibition data:
| Enzyme | IC50 (µM) |
|---|---|
| α-Glucosidase | 40 |
| FGFR1 | 30.2 |
Antimicrobial Activity
Preliminary evaluations have shown that this compound possesses antimicrobial properties against several pathogens. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MIC) were found to be lower than standard antibiotics used in treatment.
Case Study 1: Anticancer Efficacy
A study conducted on A549 human lung adenocarcinoma cells revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest in the G1 phase. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting a targeted approach in cancer therapy.
Case Study 2: Diabetes Management
In a model of type 2 diabetes, administration of this compound led to decreased blood glucose levels postprandially. This effect was attributed to its α-glucosidase inhibitory action, making it a candidate for further clinical evaluation in diabetes management.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
